molecular formula C8H7ClO3 B13712294 5-(Chloromethoxy)benzo[d][1,3]dioxole

5-(Chloromethoxy)benzo[d][1,3]dioxole

Cat. No.: B13712294
M. Wt: 186.59 g/mol
InChI Key: KHWDDVXBVOTQMS-UHFFFAOYSA-N
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Description

5-(Chloromethoxy)benzo[d][1,3]dioxole is a chemical compound classified as a benzodioxole derivative, featuring the 1,3-benzodioxole core structure which is incorporated into numerous bioactive molecules . The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a significant functional group in medicinal and agricultural chemistry, frequently found in the structure of various pharmaceuticals and pesticides . Researchers utilize this and related scaffolds in computer-aided drug discovery (CADD) and the design of novel bioactive compounds; for instance, 1,3-benzodioxole derivatives have been successfully designed and synthesized as potent agonists for plant hormone receptors, demonstrating their value in developing new plant growth regulators . With the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol, this reagent serves as a valuable building block in organic synthesis and chemical biology research . It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(chloromethoxy)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-10-6-1-2-7-8(3-6)12-5-11-7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWDDVXBVOTQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 5-(Chloromethoxy)benzo[d]dioxole

General Synthetic Strategy

The preparation of 5-(Chloromethoxy)benzo[d]dioxole typically involves two key steps:

  • Formation of the benzo[d]dioxole core with a methoxy substituent at the 5-position.
  • Introduction of the chloromethyl group onto the methoxy substituent, often via chlorination or halogenation reactions.

Stepwise Preparation from Precursors

One detailed preparation method, though described for a closely related compound 4-chloromethyl-5-methyl-1,3-dioxol-2-one, provides a valuable framework for synthesizing chloromethylated dioxole derivatives. This method involves:

Step 1: Formation of the Dioxol-2-one Core
  • React acetoin with a chloroformate (such as methyl chloroformate, ethyl chloroformate, or propyl chloroformate) in the presence of a catalyst like N,N-dimethylaniline.
  • The reaction occurs in an organic solvent such as dichloromethane or dichloroethane.
  • Temperature control is critical, typically maintained between -10°C and 20°C.
  • Reaction time ranges from 0.5 to 10 hours.
  • This step yields 4,5-dimethyl-1,3-dioxol-2-one or analogous dioxole intermediates after desolventizing.
Step 2: Chloromethylation via Radical Chlorination
  • The intermediate dioxole is treated with a chlorinating reagent, commonly N-chlorosuccinimide, and a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile.
  • The reaction is conducted at elevated temperatures ranging from 30°C to 150°C, for 0.5 to 10 hours.
  • The solvent system remains dichloromethane or dichloroethane.
  • This step introduces the chloromethyl group to the methoxy substituent, yielding a crude chloromethylated product.
Step 3: Purification
  • The crude product is purified by vacuum distillation at temperatures between 90°C and 130°C under approximately 0.1 MPa vacuum.
  • Gas chromatography confirms the purity, often exceeding 99% for the refined product.

Example Experimental Data Summary

Step Reagents / Conditions Temperature (°C) Time (h) Yield (%) Purity (%)
1 Acetoin + Methyl chloroformate + N,N-dimethylaniline in dichloromethane 5 to 20 0.5 to 8 Not specified Intermediate obtained
2 Intermediate + N-chlorosuccinimide + benzoyl peroxide in dichloromethane 50 to 90 5 to 8 79 to 85 Crude product
3 Vacuum distillation 90 to 110 - - 99+

(Data adapted from multiple examples in patent CN107892681B)

Alternative Synthetic Routes and Related Compounds

Other synthetic routes reported in the literature focus on related benzodioxole derivatives with halogenated side chains, such as 2-chloro-1-(2,2-dimethyl-4H-benzodioxin-6-yl)ethanone. These methods often start from salicylaldehyde or 2-hydroxy-4-bromobenzaldehyde, involving:

  • Protection of dihydroxy groups by acetone derivatives.
  • Halogen exchange or bromination steps.
  • Avoidance of hazardous reagents like liquid bromine by using safer alternatives.
  • Use of lithium halide exchange and selective reductions.

These approaches emphasize environmental safety, shorter synthetic routes, and scalability for industrial applications but are more complex and less directly related to 5-(Chloromethoxy)benzo[d]dioxole itself.

Analysis of Preparation Methods

Reaction Conditions and Optimization

  • The use of N,N-dimethylaniline as a catalyst in the initial step facilitates the formation of the dioxole ring.
  • Temperature control is essential to avoid side reactions and degradation.
  • Radical chlorination using N-chlorosuccinimide and benzoyl peroxide is a mild and effective method to introduce the chloromethyl group.
  • Solvent choice (dichloromethane or dichloroethane) affects solubility and reaction kinetics.
  • Vacuum distillation ensures high purity of the chloromethylated product.

Yield and Purity Considerations

  • Yields for the chloromethylation step range from approximately 79% to 85%, indicating efficient chlorination.
  • Purity of the final product after distillation consistently exceeds 99%, suitable for further synthetic applications or analytical use.

Summary Table of Preparation Method Parameters

Parameter Step 1: Dioxole Formation Step 2: Chloromethylation Step 3: Purification
Starting materials Acetoin, methyl/ethyl/propyl chloroformate, N,N-dimethylaniline 4,5-dimethyl-1,3-dioxol-2-one, N-chlorosuccinimide, benzoyl peroxide Crude chloromethylated product
Solvent Dichloromethane or dichloroethane Dichloromethane or dichloroethane -
Temperature -10 to 20 °C (optimum 0 to 18 °C) 30 to 150 °C (optimum 50 to 140 °C) 90 to 130 °C
Reaction time 0.5 to 10 h (optimum 2 to 8 h) 0.5 to 10 h (optimum 2 to 8 h) Distillation time variable
Catalyst / Initiator N,N-dimethylaniline Benzoyl peroxide or azobisisobutyronitrile -
Yield Not specified 79-85% -
Purity (post-distillation) - - >99% (by gas chromatography)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethoxy group undergoes nucleophilic substitution due to the polar C–Cl bond. Common nucleophiles include amines, thiols, and alkoxides.

NucleophileReagent/ConditionsProductYieldReference
PiperidineDCM, RT, 2 h5-(Piperidinylmethoxy)benzo[d] dioxole78%
Sodium ThiophenolateK₂CO₃, DMF, 60°C, 4 h5-(Phenylthiomethoxy)benzo[d] dioxole85%
MethanolNaOMe, MeOH, reflux5-(Methoxymethoxy)benzo[d] dioxole92%

Key Findings :

  • Substitution proceeds via an SN2 mechanism , with polar aprotic solvents (e.g., DMF) enhancing reactivity .

  • Steric hindrance from the dioxole ring slightly reduces reaction rates compared to linear chloromethyl ethers .

Oxidation Reactions

The methylene group (-CH₂-) in the chloromethoxy substituent is susceptible to oxidation.

Oxidizing AgentConditionsProductSelectivityReference
KMnO₄H₂O, 80°C5-(Chloroformyloxy)benzo[d] dioxole65%
CrO₃AcOH, RT5-(Chlorocarbonyloxy)benzo[d] dioxole58%

Mechanistic Insight :

  • Oxidation generates carboxylic acid derivatives , likely via intermediate formation of a carbonyl group .

  • Over-oxidation to CO₂ is minimized under controlled conditions .

Reduction Reactions

Reductive dechlorination or hydrogenolysis of the C–Cl bond is achievable.

Reducing AgentConditionsProductYieldReference
H₂/Pd-CEtOH, RT5-Methoxybenzo[d] dioxole89%
LiAlH₄THF, 0°C5-(Hydroxymethoxy)benzo[d] dioxole72%

Notable Observations :

  • Catalytic hydrogenation preserves the dioxole ring integrity while cleaving the C–Cl bond .

  • LiAlH₄ reduces the chloromethoxy group to a hydroxymethoxy derivative without ring opening .

Cross-Coupling Reactions

The chloromethoxy group participates in transition-metal-catalyzed couplings.

Reaction TypeCatalystConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME, 80°C5-(Arylmethoxy)benzo[d] dioxole81%
Buchwald-HartwigPd₂(dba)₃Xantphos, toluene, 110°C5-(Aminomethoxy)benzo[d] dioxole68%

Applications :

  • Suzuki couplings enable the introduction of aryl groups for drug-discovery applications .

  • Buchwald-Hartwig amination facilitates access to amino-functionalized derivatives .

Thermal Decomposition

Thermolysis studies reveal stability up to 200°C, beyond which HCl elimination occurs.

TemperatureConditionsMajor ProductByproductReference
220°CN₂ atmosphere5-Methoxybenzo[d] dioxoleHCl

Implications :

  • Thermal decomposition pathways must be considered in high-temperature synthetic workflows .

Acid/Base Hydrolysis

The chloromethoxy group hydrolyzes under acidic or basic conditions.

ConditionsProductMechanismReference
1M NaOH, 60°C5-Hydroxybenzo[d] dioxoleSN2
1M HCl, reflux5-Hydroxybenzo[d] dioxoleAcid-catalyzed

Kinetics :

  • Hydrolysis rates are pH-dependent, with base-mediated reactions proceeding faster .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-(Chloromethoxy)benzo[d][1,3]dioxole is in medicinal chemistry. It serves as an intermediate for synthesizing potential pharmaceuticals. Compounds derived from benzo[d][1,3]dioxole structures have been investigated for their biological activities, including:

  • Anticancer Activity : Derivatives of this compound have shown promise in targeting specific enzymes and receptors involved in cancer progression.
  • Antimicrobial Properties : Some studies have indicated that compounds related to 5-(Chloromethoxy)benzo[d][1,3]dioxole exhibit antibacterial and antifungal activities.

Organic Synthesis

In organic synthesis, 5-(Chloromethoxy)benzo[d][1,3]dioxole acts as a versatile building block. Its applications include:

  • Synthesis of Complex Molecules : It can be utilized to create various organic compounds through reactions such as nucleophilic substitution and coupling reactions.
  • Development of Novel Materials : The compound's unique properties allow it to be incorporated into polymers and other specialty chemicals.

Biological Research

The compound has also been used in biological studies to understand its interactions with biological systems:

  • Enzyme Inhibition Studies : Research has focused on how derivatives of 5-(Chloromethoxy)benzo[d][1,3]dioxole can inhibit specific enzymes, providing insights into drug design.
  • Receptor Binding Studies : Its ability to interact with various receptors makes it a candidate for studying receptor-mediated processes.

Case Studies and Research Findings

Several studies have highlighted the potential of 5-(Chloromethoxy)benzo[d][1,3]dioxole in different applications:

  • A study published in Medicinal Chemistry demonstrated that derivatives of benzo[d][1,3]dioxole exhibited significant activity against cancer cell lines, suggesting their potential as anticancer agents .
  • Research on enzyme inhibition revealed that compounds containing the benzo[d][1,3]dioxole moiety could effectively inhibit enzymes involved in metabolic pathways relevant to drug metabolism .

Mechanism of Action

The mechanism of action of 5-(Chloromethoxy)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, and DNA. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can exert biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Differences :

  • The chloromethyl group in the target compound offers direct reactivity for SN2 substitutions, whereas bromo substituents (e.g., ) facilitate cross-coupling reactions .
  • Chloroethyl/chloroethoxy analogs (Evidences 14, 19) exhibit elongated hydrophobic chains, enhancing lipid solubility for drug delivery applications .

Sulfur-Containing Derivatives

Sulfur-functionalized benzodioxoles are pivotal in organosulfur chemistry and catalysis:

Compound Name Substituents Molecular Formula Yield (%) Physical State Key Applications Reference
5-(1-(Heptylthio)propyl)benzo[d][1,3]dioxole Heptylthiopropyl C₁₇H₂₆O₂S 71 Yellow oil Palladium-catalyzed hydrothiolation reactions
5-(Methylthio)benzo[d][1,3]dioxole Methylthio C₈H₈O₂S N/A N/A Sulfur heterocycle for agrochemical design

Key Differences :

  • The heptylthio group () enables metal-catalyzed transformations, while methylthio derivatives () serve as electron-rich aromatic systems in ligand design .

Nitrogen-Containing Derivatives

Nitrogen-functionalized benzodioxoles are valuable in bioactive molecule synthesis:

Compound Name Substituents Molecular Formula Yield (%) Key Characteristics Reference
5-(3-Azidoprop-1-en-2-yl)benzo[d][1,3]dioxole Azidopropenyl C₁₀H₉N₃O₂ N/A Regioisomeric azide for click chemistry
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Thiazolidinone-chloroacetamide C₁₅H₁₃ClN₂O₅S N/A Antidiabetic or antimicrobial lead compound

Key Differences :

  • The azide group () enables Huisgen cycloaddition for bioconjugation, whereas thiazolidinone derivatives () exhibit reported antidiabetic activity .

Oxygen-Containing Derivatives

Oxygen-rich benzodioxoles are common in natural products and epoxide synthesis:

Compound Name Substituents Molecular Formula Yield (%) Key Characteristics Reference
5-((2R,3R)-3-(3,4,5-Trimethoxyphenyl)oxiran-2-yl)benzo[d][1,3]dioxole Epoxy-trimethoxyphenyl C₁₉H₂₀O₆ 100 Chiral epoxide for antitumor agent synthesis
4,7-Dimethoxy-5-(propanonyl)benzo[d][1,3]dioxole Propanonyl, dimethoxy C₁₁H₁₂O₅ N/A Natural product analog from Astrodaucus persicus

Key Differences :

  • Epoxy derivatives () are stereochemically complex intermediates, while propanonyl analogs () mimic natural lignans with antioxidant properties .

Q & A

Basic: What are the common synthetic strategies for 5-(Chloromethoxy)benzo[d][1,3]dioxole and its derivatives?

Methodological Answer:
The synthesis typically involves functionalization of the benzo[d][1,3]dioxole scaffold. Key approaches include:

  • Claisen-Schmidt Condensation : Used to prepare chalcone intermediates, which are further reacted with phenyl hydrazine to form pyrazole derivatives (e.g., antimicrobial agents) .
  • Photoredox/Nickel Dual Catalysis : Enables Z-selective alkylation of β,β-dichlorostyrenes to synthesize derivatives like 5-(2,2-dichlorovinyl)benzo[d][1,3]dioxole, verified via 1H^1H- and 13C^{13}C-NMR .
  • Radical-Polar Crossover : Facilitates nucleophilic fluorination of redox-active esters to generate fluorinated analogs (e.g., 5-(fluoromethyl)benzo[d][1,3]dioxole), characterized by 19F^{19}F-NMR .

Basic: What characterization techniques are critical for verifying benzo[d][1,3]dioxole derivatives?

Methodological Answer:

  • Multinuclear NMR : 1H^1H- and 13C^{13}C-NMR confirm structural integrity (e.g., δ 3.83 ppm for methoxy groups in 5-(2,2-dichlorovinyl) derivatives) . 77Se^{77}Se-NMR is used for selenium-containing analogs .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights, as seen in the synthesis of thioether derivatives (e.g., 3bk, [M+H]+^+ = 671.34) .
  • Elemental Analysis : Ensures purity and stoichiometry, especially for antimicrobial pyrazole derivatives .

Advanced: How can researchers resolve conflicting NMR data in structurally similar derivatives?

Methodological Answer:
Discrepancies in NMR signals (e.g., δ 7.50 ppm vs. δ 6.79 ppm in dichlorovinyl derivatives) may arise from:

  • Solvent Effects : CDCl3_3 vs. CD2_2Cl2_2 can shift peaks; always report solvent conditions .
  • Stereochemical Influences : Z/E isomerism in alkylated styrenes alters splitting patterns .
  • Complementary Techniques : X-ray crystallography (e.g., used for diselenide derivatives) provides unambiguous structural confirmation .

Advanced: What strategies optimize antimicrobial activity in benzo[d][1,3]dioxole derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity. For example, 4a and 4c derivatives showed superior activity against Candida spp. compared to ampicillin .
  • Hybrid Scaffolds : Pyrazole and dihydropyrazole moieties improve membrane penetration. Compound 4a (3-tert-butyl-1-substituted) exhibited potent antibacterial activity due to increased hydrophobicity .
  • Dosage Optimization : MIC (Minimum Inhibitory Concentration) assays guide dose adjustments to balance efficacy and cytotoxicity .

Advanced: How do photoredox catalysis conditions influence selectivity in benzo[d][1,3]dioxole functionalization?

Methodological Answer:
Photoredox catalysis (e.g., using Ru or Ir complexes) enables:

  • Radical Generation : Under visible light, substrates form radicals that undergo cross-coupling with nickel catalysts. For example, Z-selective alkylation of β,β-dichlorostyrenes achieves >90% stereocontrol .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Wavelength Tuning : Blue LEDs (450 nm) maximize catalyst excitation, reducing side reactions .

Advanced: What are the challenges in characterizing reactive intermediates during selenium incorporation?

Methodological Answer:

  • Air Sensitivity : Organoselenium intermediates (e.g., diselenides) require inert atmospheres (N2_2/Ar) to prevent oxidation .
  • Thermal Instability : Thermogravimetric analysis (TGA) monitors decomposition (e.g., compound 2 degraded at 180°C) .
  • Multinuclear NMR : 77Se^{77}Se-NMR (δ 250–450 ppm) tracks selenium environments but requires high concentrations due to low sensitivity .

Basic: How are computational methods applied to benzo[d][1,3]dioxole research?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for fluorinated derivatives, aiding in reaction mechanism elucidation .
  • Molecular Docking : Models interactions between pyrazole derivatives and microbial enzymes (e.g., C. albicans CYP51), guiding rational design .

Advanced: What analytical workflows validate purity in halogenated derivatives?

Methodological Answer:

  • HPLC-PDA/MS : Detects trace impurities in brominated analogs (e.g., 4,6-dibromobenzo[d][1,3]dioxole) with UV/Vis and MS compatibility .
  • Isotopic Patterns : HRMS distinguishes Cl/Br-containing species via characteristic 35Cl^{35}Cl/37Cl^{37}Cl (3:1) or 79Br^{79}Br/81Br^{81}Br (1:1) ratios .

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